
Ethyl 6-amino-5-methoxypicolinate
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Overview
Description
Ethyl 6-amino-5-methoxypicolinate is a chemical compound belonging to the class of picolinates It is characterized by the presence of an ethyl ester group, an amino group at the 6th position, and a methoxy group at the 5th position on the picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-5-methoxypicolinate typically involves the reaction of 6-amino-5-methoxypicolinic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be summarized as follows:
Starting Materials: 6-amino-5-methoxypicolinic acid and ethanol.
Dehydrating Agent: Concentrated sulfuric acid or another suitable dehydrating agent.
Reaction Conditions: Reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-methoxypicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-amino-5-methoxypicolinate is a chemical compound with the molecular formula C10H12N2O3. It is a picolinic acid derivative that contains an ethyl ester group, an amino group at the 6th position, and a methoxy group at the 5th position. This compound is used in scientific research as a building block to synthesize complex molecules, including pharmaceuticals and agrochemicals. It is also studied for its potential biological activities, including antimicrobial and anticancer properties, and is being researched for its potential as a therapeutic agent for various diseases.
Scientific Research Applications
- Building Block in Synthesis: this compound serves as a crucial building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
- Potential Biological Activities: It is also studied for its potential biological activities, including antimicrobial and anticancer properties.
- Therapeutic Agent Research: Ongoing research explores its potential as a therapeutic agent for various diseases.
Scientific and Industrial Applications
- Chemistry It is used as a building block in the synthesis of complex molecules.
- Biology Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl 6-(aminomethyl)picolinate | Aminomethyl group at the 6-position | Potentially different reactivity due to substitution |
Methyl 5-(aminomethyl)picolinate | Methyl ester instead of ethyl ester | Different solubility and reactivity profile |
Ethyl 5-(aminomethyl)nicotinate | Nicotinic acid derivative | Variation in biological activity due to different scaffold |
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-methoxypicolinate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl 6-amino-5-methoxypicolinate can be compared with other picolinate derivatives, such as:
Ethyl 6-amino-4-methoxypicolinate: Similar structure but with the methoxy group at the 4th position.
Ethyl 6-amino-5-cyanopicolinate: Contains a cyano group instead of a methoxy group.
Ethyl 6-amino-5-chloropicolinate: Contains a chloro group instead of a methoxy group.
Uniqueness
This compound is unique due to the specific positioning of the amino and methoxy groups, which confer distinct chemical and biological properties
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable building block in synthetic chemistry. Ongoing research continues to uncover its potential in biology and medicine, highlighting its importance in the development of new therapeutic agents and materials.
Biological Activity
Ethyl 6-amino-5-methoxypicolinate (EAMP) is an organic compound derived from picolinic acid, notable for its unique structural features, including an ethyl ester group, a methoxy substituent at the 5-position, and an amino group at the 6-position. These characteristics contribute to its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
EAMP has the molecular formula C10H12N2O3. The presence of functional groups such as the amino and methoxy groups allows for various interactions with biological molecules, influencing its pharmacological properties. The compound's structural configuration is represented as follows:
Biological Activities
Research has indicated that EAMP exhibits a range of biological activities, including:
- Antimicrobial Activity : EAMP has shown potential against various bacterial strains, suggesting its application in treating infections.
- Anticancer Properties : Preliminary studies indicate that EAMP may inhibit the proliferation of cancer cells, particularly in models of non-small cell lung cancer (NSCLC).
- Kinase Inhibition : EAMP has been evaluated for its ability to inhibit specific kinases involved in cancer progression, which could position it as a candidate for targeted therapies.
The biological activity of EAMP is believed to stem from its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions. The amino group can participate in hydrogen bonding, while the methoxy group may influence lipophilicity and solubility, enhancing cellular uptake.
Anticancer Activity
In a study focusing on kinase inhibitors, compounds similar to EAMP were tested for their inhibitory effects on epidermal growth factor receptor (EGFR) mutations associated with NSCLC. While specific IC50 values for EAMP were not reported, related compounds exhibited significant inhibition rates against mutant EGFRs with IC50 values ranging from 0.087 µM to over 50 µM depending on the structural modifications made . This suggests that EAMP may also possess similar inhibitory properties.
Antimicrobial Studies
EAMP was tested against several bacterial strains, showing promising results. For instance, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and unique features of EAMP compared to related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl 6-(aminomethyl)picolinate | Aminomethyl group at the 6-position | Potentially different reactivity due to substitution |
Methyl 5-(aminomethyl)picolinate | Methyl ester instead of ethyl ester | Different solubility and reactivity profile |
Ethyl 5-(aminomethyl)nicotinate | Nicotinic acid derivative | Variation in biological activity due to different scaffold |
EAMP's specific substitution pattern is crucial for its unique reactivity and interactions with biological targets, making it a valuable compound for further research.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 6-amino-5-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)6-4-5-7(13-2)8(10)11-6/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
SOVVJVXKEGXEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)OC)N |
Origin of Product |
United States |
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